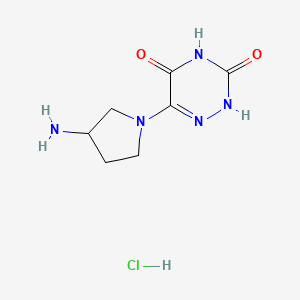

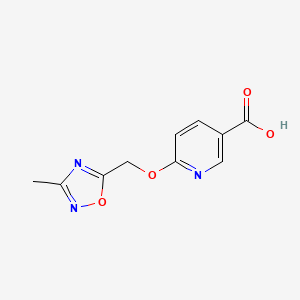

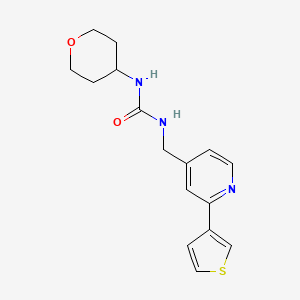

![molecular formula C15H15NO3S2 B2470567 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide CAS No. 452090-00-5](/img/structure/B2470567.png)

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes, a related class of compounds, has been achieved through a copper-catalyzed process . This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source . The reaction proceeds via copper-catalyzed Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

A foundational aspect of research on 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid diethylamide involves its synthesis and the study of its derivatives. Campaigne and Knapp (1970) detailed the synthesis of derivatives of the naphtho[1,8-bc]thiophene ring system, highlighting the preparation of compounds such as alcohols, ketones, and halogen derivatives. This work provides critical insights into the structural and chemical properties of these compounds, laying the groundwork for further application-driven research (Campaigne & Knapp, 1970).

Environmental and Biodegradation Studies

Research into the environmental behavior and biodegradation of naphtho[1,8-bc]thiophene derivatives underscores their relevance to ecological studies and pollution management. For example, the work by Furuya et al. (2001) and Kirimura et al. (2002) demonstrated the biodesulfurization capabilities of bacteria like Mycobacterium phlei WU-F1 and Rhodococcus sp. strain WU-K2R against naphthothiophene and its derivatives. These studies are pivotal in understanding the degradation pathways of sulfur-containing compounds in the environment and could lead to biotechnological applications in detoxifying industrial effluents (Furuya et al., 2001); (Kirimura et al., 2002).

Material Science and Polymer Research

In the realm of materials science, the structural properties of naphtho[1,8-bc]thiophene derivatives have been leveraged to develop novel materials with potential applications in electronics and polymer science. Zhang et al. (2021) reported the copper-catalyzed synthesis of (Z)-2H-naphtho[1,8-bc]thiophenes with solid emission properties, indicating their utility as optoelectronic materials. Such materials could find applications in the development of organic light-emitting diodes (OLEDs) and other photonic devices, highlighting the versatility of naphtho[1,8-bc]thiophene derivatives in advanced technological applications (Zhang et al., 2021).

Propiedades

IUPAC Name |

N,N-diethyl-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S2/c1-3-16(4-2)21(18,19)13-9-8-12-14-10(13)6-5-7-11(14)15(17)20-12/h5-9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXDIQFJCFSPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)

![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)